molecular formula C12H13NO2 B13304386 4-[(Pent-1-yn-3-yl)amino]benzoic acid

4-[(Pent-1-yn-3-yl)amino]benzoic acid

Cat. No.: B13304386
M. Wt: 203.24 g/mol
InChI Key: RVQHNBQZWVVHJT-UHFFFAOYSA-N
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Description

4-[(Pent-1-yn-3-yl)amino]benzoic acid is a benzoic acid derivative with an amino substituent at the para position of the benzene ring, further modified by a pent-1-yn-3-yl group. This substituent comprises a five-carbon chain with a terminal alkyne (C≡C) at position 1 and a branching methyl group at position 3.

Amino benzoic acid derivatives are widely studied for their pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities . The alkyne group in 4-[(Pent-1-yn-3-yl)amino]benzoic acid may enhance lipophilicity, affecting membrane permeability and bioavailability .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(pent-1-yn-3-ylamino)benzoic acid

InChI

InChI=1S/C12H13NO2/c1-3-10(4-2)13-11-7-5-9(6-8-11)12(14)15/h1,5-8,10,13H,4H2,2H3,(H,14,15)

InChI Key

RVQHNBQZWVVHJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pent-1-yn-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with pent-1-yne. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include catalysts such as palladium or copper, which facilitate the coupling reaction between the amino group and the alkyne.

Industrial Production Methods

Industrial production of 4-[(Pent-1-yn-3-yl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Pent-1-yn-3-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(Pent-1-yn-3-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Pent-1-yn-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties
4-[(Pent-1-yn-3-yl)amino]benzoic acid C₁₂H₁₃NO₂ 203.24 g/mol Alkyne (C≡C) at C1, branched methyl at C3 High lipophilicity (predicted); potential for click chemistry reactions
4-[(But-3-yn-1-yl)amino]benzoic acid C₁₁H₁₁NO₂ 189.21 g/mol Shorter alkyne chain (4 carbons), terminal triple bond Reduced lipophilicity vs. pentynyl analog; CAS 1407044-69-2
4-(Pentanoylamino)benzoic acid C₁₂H₁₅NO₃ 221.25 g/mol Acyl group (pentanoyl) instead of alkyne Increased hydrophilicity due to amide; bioactivity in medicinal chemistry
4-[4-(Dimethylamino)benzylidene]amino]benzoic acid C₁₆H₁₆N₂O₂ 268.31 g/mol Aromatic Schiff base substituent UV λmax 267–341 nm (methanol); used in thiazolidinone synthesis
4-[(4-Chlorophenyl)sulfonyl]benzoic acid C₁₃H₁₀ClNO₄S 295.74 g/mol Sulfonyl and chloroaryl groups Antimicrobial potential; synthetic intermediate for valine derivatives

Biological Activity

4-[(Pent-1-yn-3-yl)amino]benzoic acid, a compound characterized by its unique structure combining a benzoic acid moiety with a pent-1-yne side chain, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[(Pent-1-yn-3-yl)amino]benzoic acid includes:

  • Amino Group : Enhances solubility and interaction with biological targets.
  • Alkyne Group : Imparts unique reactivity, allowing for various chemical transformations.

This compound can be synthesized through several methods, typically involving the coupling of amino and alkyne functionalities with benzoic acid derivatives.

The biological activity of 4-[(Pent-1-yn-3-yl)amino]benzoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access and reducing enzymatic activity.
  • Modulation of Biological Pathways : It has been suggested that this compound can influence pathways related to inflammation and cancer progression .

Anticancer Activity

Research indicates that 4-[(Pent-1-yn-3-yl)amino]benzoic acid exhibits promising anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound is being explored for its anti-inflammatory potential. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

Other Biological Activities

Additional studies have highlighted the following activities:

  • Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Effects : Exhibits activity against certain bacterial strains, indicating potential as an antibacterial agent .

Research Findings and Case Studies

Several studies have evaluated the biological activity of 4-[(Pent-1-yn-3-yl)amino]benzoic acid:

StudyFindings
In Vitro Anticancer Study Demonstrated IC50 values < 10 µM against human cancer cells, indicating potent cytotoxicity .
Anti-inflammatory Evaluation Suggested modulation of inflammatory cytokines, contributing to reduced inflammation in cellular models.
Antimicrobial Testing Showed effectiveness against specific bacterial strains, supporting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(Pent-1-yn-3-yl)amino]benzoic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 4-aminobenzoic acid with a pent-1-yn-3-yl derivative (e.g., acyl chloride or isocyanate) in anhydrous acetone or DMF under inert atmosphere. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography . Optimization includes adjusting stoichiometry, temperature (e.g., 45–60°C), and solvent polarity to improve yield and purity.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) to confirm the benzoic acid core, alkyne proton (δ ~2.5–3.5 ppm), and amino linkage (δ ~6.5–8.0 ppm) .
  • X-ray Crystallography : Employ SHELXL for refinement to resolve bond lengths and angles, particularly the planar benzoic acid moiety and alkyne geometry. Crystallization in ethanol/water mixtures enhances crystal quality .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~220–250) .

Q. How can researchers assess the biological activity of this compound, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., carbonic anhydrase inhibition) with varying substrate concentrations. IC50_{50} values are calculated using nonlinear regression .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled ligands) quantify affinity (Ki_i) in competitive binding experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR) for this compound?

  • Methodological Answer :

  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify misassignments. For IR, analyze vibrational modes for alkyne (C≡C stretch ~2100 cm1^{-1}) and carboxylic acid (O-H stretch ~2500–3000 cm1^{-1}) .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate overlapping signals in complex spectra .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in drug design?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, trifluoromethyl) to the pentynyl or benzoic acid group. Assess logP (via HPLC) and solubility (shake-flask method) to balance hydrophobicity and bioavailability .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis studies in simulated biological fluids .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the benzoic acid group) using MOE or Phase .

Q. What challenges arise in crystallographic refinement, and how can they be addressed?

  • Methodological Answer :

  • Twinning or Disorder : Apply TWINLAW in SHELXL to detect twinning and refine fractional occupancy for disordered alkyne or amino groups .
  • High R-Factors : Use anisotropic displacement parameters (ADPs) and restraints for planar groups (e.g., benzene ring) to improve model accuracy .

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